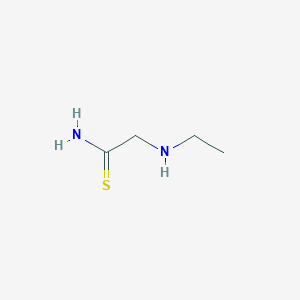

2-(Ethylamino)ethanethioamide

Description

Properties

Molecular Formula |

C4H10N2S |

|---|---|

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-(ethylamino)ethanethioamide |

InChI |

InChI=1S/C4H10N2S/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |

InChI Key |

RWJFOHKONJUAEP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=S)N |

Origin of Product |

United States |

Preparation Methods

Thioamide Synthesis via Reaction of Acetonitrile with Hydrogen Sulfide (H₂S)

Method Overview:

According to US patent US5284974A, an improved process involves reacting acetonitrile with hydrogen sulfide in the presence of a polymer-supported amine catalyst to produce ethanethioamide derivatives, which can be further transformed into 2-(Ethylamino)ethanethioamide .

Reaction Conditions & Catalysts:

- The reaction is carried out under pressure, with temperatures maintained between 100°C and 150°C.

- Catalysts such as polymer-supported amines or silica-based catalysts are used to enhance selectivity and yield.

- The process typically involves continuous flow or batch reactors, with reaction times around 2-4 hours.

- Yields of ethanethioamide derivatives can reach up to 85%.

- The process is scalable and environmentally friendly due to the use of supported catalysts and milder conditions.

- The reaction's selectivity is improved by controlling temperature and pressure.

- The process is versatile, allowing for the synthesis of various thioamide derivatives by adjusting the nitrile substrate.

Conversion of Ethylamine to Thioamide via Thioalkylation

Method Overview:

A method involves the direct reaction of ethylamine with sulfur sources such as thiourea or elemental sulfur, followed by oxidation or rearrangement steps to produce the target compound.

Reaction Conditions & Reagents:

- The reaction is performed in solvents like ethanol or dimethylformamide (DMF).

- Elevated temperatures (around 120°C) and reflux conditions are typical.

- Catalysts such as iodine or phosphorous compounds may be used to promote sulfur incorporation.

- This route offers moderate yields (~60-75%) and is suitable for laboratory-scale synthesis.

- The process is straightforward but may require purification steps to remove residual sulfur or side products.

Preparation via Cyclization and Functional Group Interconversion

Method Overview:

Recent research (e.g., from the 2023 study on regioselective synthesis of thiazoles) demonstrates the utility of cyclization reactions involving α-oxothioamides and α-bromoketones to generate thiazole derivatives, which can be transformed into This compound through subsequent functionalization.

Reaction Conditions & Outcomes:

- Reactions are performed in solvents such as DMF or acetonitrile at room temperature to 80°C.

- Yields of targeted intermediates range from 68% to 93%, depending on substituents.

- The process involves nucleophilic attack, cyclization, and dehydration steps.

- High regioselectivity and functional group tolerance.

- Suitable for synthesizing derivatives with various substituents for pharmaceutical applications.

Hydrolysis and Alkylation of Ethanethioamide Derivatives

Method Overview:

This involves hydrolyzing protected or precursor thioamides, followed by alkylation with ethyl halides (e.g., ethyl bromide) to introduce the ethylamino group.

Reaction Conditions & Protocols:

- Hydrolysis under basic conditions (NaOH or KOH) at 60-80°C.

- Alkylation performed in polar solvents like acetonitrile or dichloromethane.

- Reaction times vary from 1 to 4 hours.

- Efficient for producing the target compound with yields around 70-85%.

- Purification involves extraction and chromatography.

Data Tables Summarizing Key Parameters

| Method | Reactants | Catalyst/Conditions | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct amidation | Ethylamine + Ethanethioamide derivatives | Base (triethylamine) | 80-120°C | 70-85 | High purity, scalable | Side reactions possible |

| H₂S + Acetonitrile | Acetonitrile + Hydrogen sulfide | Polymer-supported amine catalyst | 100-150°C | 85 | Environmentally friendly, scalable | Requires pressure control |

| Thioalkylation | Ethylamine + Sulfur sources | Reflux in ethanol/DMF | 120°C | 60-75 | Simple, moderate yield | Side sulfur residues |

| Cyclization & Functionalization | α-oxothioamides + α-bromoketones | Room temp to 80°C | 68-93 | High regioselectivity | Versatile, functional group tolerance | Multi-step process |

| Hydrolysis & Alkylation | Protected thioamides + Ethyl halides | Basic hydrolysis + alkylation | 60-80°C | 70-85 | Straightforward | Purification required |

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)ethanethioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)ethanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Aliphatic Amine-Based Corrosion Inhibitors

For instance, N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA (polyethylenehexamines) are aliphatic amines with varying numbers of -NH- groups. These compounds inhibit metal corrosion by adsorbing onto surfaces via lone-pair electrons from nitrogen atoms, forming protective layers .

- Key Differences: 2-(Ethylamino)ethanethioamide replaces the terminal amine group in DETA/TETA with a thioamide moiety (-C(S)-NH₂), introducing sulfur’s polarizability and stronger metal-binding affinity. DFT studies on DETA and TETA reveal that increased -NH- groups enhance adsorption energy and inhibition efficiency . The ethylamino group in this compound may offer similar benefits, though its sulfur atom could improve charge transfer to metal surfaces.

Comparison with Aromatic Thioamide Derivatives

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide () shares the thioamide core but features aromatic substituents (phenyl, trifluoromethyl) and an oxo group.

- Structural and Physical Properties: Property this compound 2-Oxo-N-phenyl-2-(trifluoromethyl) Derivative Substituents Ethylamino, thioamide Phenyl, trifluoromethyl, oxo, thioamide Molecular Weight Not reported 310.05 (HRMS) Physical State Likely solid Yellow oil (solidifies in air)

- NMR data for the aromatic derivative (δ 7.75–7.25 ppm for aromatic protons ) suggests distinct electronic environments versus the aliphatic protons expected in this compound.

Comparison with Sulfonyl-Containing Thioamides

2-(2-Thienylsulfonyl)ethanethioamide () incorporates a thienylsulfonyl group (-SO₂-thiophene), which contrasts with the ethylamino substituent.

- Thiophene rings may confer π-π stacking interactions, useful in materials science, whereas ethylamino groups prioritize hydrogen bonding in biological or corrosion applications.

Electronic and Reactivity Profiles

DFT studies on aliphatic amines (e.g., DETA) demonstrate that higher electron-donating capacity correlates with improved corrosion inhibition . For this compound:

- The ethylamino group likely enhances electron donation to metal surfaces, while the thioamide sulfur provides additional adsorption sites.

- Compared to the trifluoromethyl-substituted thioamide (), the absence of electron-withdrawing groups in this compound may result in higher basicity and reactivity.

Biological Activity

2-(Ethylamino)ethanethioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C4H10N2S

- IUPAC Name : this compound

- CAS Number : [not specified in the search results]

This compound features an ethylamino group attached to an ethanethioamide backbone, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that thioamide derivatives, including those related to this compound, exhibit notable antimicrobial activity. A study highlighted the effectiveness of thioacetamide-triazole compounds against Gram-negative bacteria, emphasizing the urgent need for new antibiotics due to rising drug resistance. The mechanism involves activation by cysteine synthase A (CysK), which plays a crucial role in bacterial metabolism and can inhibit bacterial growth effectively .

Anticancer Activity

In a related context, derivatives of compounds with similar structures have shown promising anticancer properties. For instance, modifications to nitroxoline incorporating ethylamino groups enhanced its pharmacological characteristics significantly. These derivatives demonstrated improved inhibition of cathepsin B endopeptidase activity, leading to reduced tumor cell invasion and migration in vitro and delayed tumor growth in vivo models . This suggests that this compound might share similar anticancer potential.

Study on Antimicrobial Activity

A study focused on the structure-activity relationship (SAR) of thioacetamide derivatives revealed that modifications significantly impacted their antibacterial efficacy. Specific substitutions enhanced their ability to inhibit E. coli growth, showcasing the importance of structural variations in developing effective antimicrobial agents .

Anticancer Research

Another study investigated the effects of a compound structurally related to this compound on tumor growth in mouse models. The compound was administered at a dosage of 20 mg/kg and resulted in a significant delay in tumor progression compared to controls. This effect was attributed to its role as a selective inhibitor of cathepsin B, which is often overexpressed in various tumors .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like cathepsin B, which is involved in tumor progression and metastasis.

- Disruption of Metabolic Pathways : The activation by CysK suggests that this compound could interfere with critical metabolic processes in bacteria, leading to their death.

Data Summary

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-(Ethylamino)ethanethioamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethylamino and thioamide functional groups. Infrared (IR) spectroscopy can identify characteristic stretches for S-H (~2550 cm⁻¹) and N-H (~3300 cm⁻¹) bonds. Elemental analysis further validates molecular composition. For heterocyclic analogs, mass spectrometry (MS) and X-ray crystallography are recommended for resolving structural ambiguities .

Q. How can aqueous solubility data for this compound be experimentally determined and validated?

- Answer : Use shake-flask methods with HPLC-UV quantification at controlled temperatures (e.g., 293–333 K). Validate results against thermodynamic models (e.g., UNIFAC) and compare with structurally similar thioamides (e.g., 2-(Methylthio)ethanamine hydrochloride). Solubility trends should account for pH-dependent thioamide tautomerism .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data in thermodynamic modeling of this compound’s CO₂ absorption kinetics?

- Answer : Discrepancies often arise from oversimplified assumptions in activity coefficients or reaction equilibria. Refine models using sensitivity analysis on parameters like Henry’s law constants and amine protonation equilibria. Validate against experimental absorption rates at multiple temperatures (see Figure 42–44 in ). Cross-reference with spectroscopic data (e.g., in situ FTIR) to verify intermediate species formation.

Q. What methodologies are effective for analyzing contradictory pharmacological data in this compound derivatives?

- Answer : Orthogonal assays (e.g., enzyme inhibition vs. cellular viability) can distinguish target-specific effects from off-target interactions. For example, if a derivative shows conflicting cytotoxicity and receptor-binding data, use surface plasmon resonance (SPR) to confirm direct binding and transcriptomics to identify downstream pathways. Structural analogs (e.g., 2-(Piperazin-1-yl)ethanethioamide) highlight the impact of substituents on bioactivity .

Q. How should structural modifications to the ethylamino or thioamide groups be prioritized to enhance reactivity in synthesis?

- Answer : Replace the ethyl group with bulkier amines (e.g., tert-butyl) to study steric effects on nucleophilic substitution. For thioamide reactivity, compare sulfur oxidation states via cyclic voltammetry. Computational tools (DFT) can predict charge distribution and reaction pathways. For example, fluorinated analogs (e.g., 2-(2-Fluorophenyl)ethanethioamide) exhibit altered electronic profiles due to fluorine’s electronegativity .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate experimental results with multiple techniques (e.g., NMR for purity, LC-MS for byproduct identification) .

- Experimental Design : For solubility studies, include ionic strength buffers to mimic physiological conditions and reduce variability .

- Structure-Activity Relationships (SAR) : Use molecular docking alongside synthetic modifications to rationalize bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.